Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate
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Overview
Description
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol. It is a useful research chemical often employed in various scientific studies and industrial applications.
Preparation Methods
The synthesis of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the reaction of 2,2-dimethyloxazolidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield different oxazolidine compounds.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate can be compared with similar compounds such as:
- ®-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- 3-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-ethyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3 |
InChI Key |
KOCROYYUTBXILU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
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